3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 94192-17-3
VCID: VC3840903
InChI: InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

CAS No.: 94192-17-3

Cat. No.: VC3840903

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid - 94192-17-3

Specification

CAS No. 94192-17-3
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Standard InChI InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Standard InChI Key DEEIJRMZDVOOAA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, systematically describes its structure: a propanoic acid chain (C3H5O2) attached to the 5-position of a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with a 4-methylphenyl group (C7H7). Its molecular formula, C12H12N2O3, reflects a 12-carbon backbone with nitrogen and oxygen heteroatoms contributing to its polarity .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number94192-17-3
Molecular Weight232.23 g/mol
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O
InChIKeyDEEIJRMZDVOOAA-UHFFFAOYSA-N
ChEMBL IDCHEMBL2442674

Structural Analysis

The 1,2,4-oxadiazole ring adopts a planar conformation due to π-electron delocalization, while the 4-methylphenyl group introduces steric bulk that influences molecular packing. The propanoic acid side chain enhances solubility in polar solvents, with a calculated logP of 2.1 suggesting moderate lipophilicity . X-ray crystallography of analogous compounds reveals dihedral angles of ~30° between the oxadiazole and aryl rings, which may affect binding to biological targets .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Cyclocondensation: Reaction of 4-methylbenzamide oxime with methyl acrylate under acidic conditions forms the oxadiazole ring.

  • Hydrolysis: Saponification of the ester intermediate yields the free carboxylic acid .

Reaction Scheme:

4-Methylbenzamide oxime+Methyl acrylateHCl, EtOHMethyl 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoateNaOHTarget Compound\text{4-Methylbenzamide oxime} + \text{Methyl acrylate} \xrightarrow{\text{HCl, EtOH}} \text{Methyl 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoate} \xrightarrow{\text{NaOH}} \text{Target Compound}

Yields range from 65–78% after column chromatography, with purity >95% confirmed by HPLC .

Industrial-Scale Production

Continuous flow reactors are employed to optimize heat transfer and reaction time, reducing byproduct formation. Green chemistry principles are applied via solvent recovery systems, achieving an E-factor (environmental factor) of 2.3 kg waste/kg product—a 40% improvement over batch methods .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Melting Point182–184°C (dec.)
Solubility (25°C)DMSO: 45 mg/mL; Water: <1 mg/mL
pKa4.2 (carboxylic acid)
StabilityStable under inert gas; degrades upon UV exposure

The carboxylic acid group confers pH-dependent solubility, with ionization occurring above pH 4.5. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, making it suitable for high-temperature applications .

Pharmacological Applications

Cannabinoid Receptor Modulation

Structural analogs of this compound, such as 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, act as selective CB2 receptor agonists (Ki = 12 nM) with 100-fold selectivity over CB1 receptors . The methyl group at the para position enhances membrane permeability, as demonstrated in Caco-2 cell assays (Papp = 8.7 × 10⁻⁶ cm/s) .

Enzyme Inhibition

In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), with the oxadiazole ring forming hydrogen bonds with Arg120 and Tyr355. In vitro testing shows IC50 = 3.4 µM against COX-2 vs. >100 µM for COX-1, indicating isoform selectivity .

Hazard StatementCode
Acute oral toxicityH302
Skin irritationH315
Eye irritationH319

While direct toxicological data for 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid remains limited, structurally related compounds exhibit LD50 values of 320 mg/kg (rat, oral). Proper PPE—including nitrile gloves and eye protection—is recommended during handling .

Comparative Analysis with Structural Analogs

Table 4: Analogue Comparison

CompoundlogPCB2 Ki (nM)COX-2 IC50 (µM)
3-[3-(4-Methylphenyl)-oxadiazol]PA2.184*3.4
3-(3-Phenyl-oxadiazol)PA 2.81222.1
3-(3-Fluoro-4-methylphenyl)PA 1.91455.6

*Predicted value based on QSAR modeling

The methyl substituent improves metabolic stability (t₁/₂ = 4.7 h in human microsomes) compared to fluoro analogs (t₁/₂ = 2.1 h), while phenyl derivatives exhibit superior receptor affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator